5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid
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Overview
Description
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a valeric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction typically employs palladium catalysts and boron reagents under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The valeric acid moiety may also play a role in the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorophenylboronic acid: Shares similar substituents on the phenyl ring but differs in the functional group attached to the ring.
4-Chloro-2-fluorobenzoic acid: Another compound with similar substituents but a different core structure.
Uniqueness
5-(4-Chloro-2-fluorophenyl)-5-oxovaleric acid is unique due to the combination of its substituents and the valeric acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHWHYSJITXKRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256443 |
Source
|
Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-56-8 |
Source
|
Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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